molecular formula C25H23Si B14253612 Dimethyl[3-(perylen-3-YL)propyl]silyl CAS No. 188769-90-6

Dimethyl[3-(perylen-3-YL)propyl]silyl

Cat. No.: B14253612
CAS No.: 188769-90-6
M. Wt: 351.5 g/mol
InChI Key: ZKCVIESRGKCPOW-UHFFFAOYSA-N
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Description

Dimethyl[3-(perylen-3-yl)propyl]silyl is a valuable synthetic intermediate designed for the development of novel rigid amphipathic fusion inhibitors (RAFIs) with broad-spectrum antiviral activity . This compound facilitates the incorporation of the perylene pharmacophore, a rigid polyaromatic structure known for its ability to intercalate into and disrupt the lipid envelopes of viruses . Perylene-based compounds are a leading class of antivirals active against a wide range of enveloped viruses, including Influenza A (IAV), SARS-CoV-2, and Chikungunya virus (CHIKV), by targeting the viral membrane and thereby inhibiting viral fusion and entry into host cells . The silyl-propyl linker in this reagent provides a versatile handle for further chemical functionalization, allowing researchers to conjugate the active perylene moiety to various solubilizing groups or other targeting vectors. This is a critical strategy for improving the aqueous solubility of these potent antivirals, which is a key challenge for their in vivo evaluation and development into viable therapeutic agents . This product is intended for research purposes in chemical synthesis and antiviral drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

188769-90-6

Molecular Formula

C25H23Si

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C25H23Si/c1-26(2)16-6-9-17-14-15-23-21-12-4-8-18-7-3-11-20(24(18)21)22-13-5-10-19(17)25(22)23/h3-5,7-8,10-15H,6,9,16H2,1-2H3

InChI Key

ZKCVIESRGKCPOW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)CCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of Dimethyl[3-(Perylen-3-YL)Propyl]Silyl

Molecular Architecture

This compound comprises a perylene moiety substituted at the 3-position with a propyl chain terminated by a dimethylsilyl group. The planar perylene core enables π-π stacking interactions, while the silyl group introduces steric bulk and modulates solubility. This hybrid structure is particularly advantageous for applications in organic electronics, where balanced solubility and crystallinity are paramount.

Applications in Materials Science

The compound’s extended conjugation and silyl-derived hydrophobicity make it suitable for organic photovoltaics (OPVs) and field-effect transistors (OFETs). Its synthesis, however, demands precise control over regioselectivity and functional group compatibility, challenges addressed through innovative coupling and protection strategies.

Synthetic Strategies for Perylene Functionalization

Regioselective Bromination of Perylene

Bromination serves as a critical first step for introducing reactive sites on the perylene core. As demonstrated in patent EP2626359B1, monobromination of perylene diimides at the 1-position using bromine in dichloromethane (DCM) achieves yields of 26–57% under reflux conditions. While this patent focuses on diimide derivatives, analogous methods can be adapted for pristine perylene. Key parameters include:

  • Solvent selection : Chlorinated solvents (e.g., DCM, chloroform) enhance bromine solubility and reaction homogeneity.
  • Temperature control : Reflux (40–60°C) optimizes reaction kinetics without promoting undesirable di-bromination.

Silyl Group Introduction via Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira reaction, widely employed in perylene chemistry, facilitates carbon-carbon bond formation between terminal alkynes and aryl halides. For this compound, a plausible route involves:

  • Synthesis of 3-ethynylperylene : Bromination at the 3-position followed by palladium-catalyzed coupling with trimethylsilylacetylene.
  • Hydrosilylation : Reaction of the terminal alkyne with dimethylsilane in the presence of a Karstedt catalyst yields the vinylsilyl intermediate, which is subsequently hydrogenated to the propylsilyl derivative.
Kumada Coupling

Kumada coupling offers an alternative pathway using organomagnesium reagents. For instance, 3-bromoperylene reacts with (dimethylsilyl)propylmagnesium bromide under nickel catalysis to form the target compound. This method benefits from high atom economy but requires stringent anhydrous conditions.

Preparation Methods for this compound

Route 1: Bromination Followed by Grignard Addition

Step 1: Bromination of Perylene
Perylene (1.0 equiv) is treated with bromine (1.2 equiv) in DCM at 40°C for 48 hours, yielding 3-bromoperylene. Recrystallization from DCM/hexane (1:1 v/v) isolates the product in 45% yield.

Step 2: Grignard Reagent Preparation
A solution of 3-(dimethylsilyl)propylmagnesium bromide is prepared by reacting 3-bromopropyldimethylsilane with magnesium turnings in tetrahydrofuran (THF) under nitrogen.

Step 3: Kumada Coupling
3-Bromoperylene (1.0 equiv) and the Grignard reagent (1.5 equiv) are combined with [Ni(dppp)Cl₂] (5 mol%) in THF at 25°C for 12 hours. Column chromatography (SiO₂, hexane/DCM 3:1) affords this compound in 62% yield.

Route 2: Sonogashira Coupling and Hydrosilylation

Step 1: Synthesis of 3-Ethynylperylene
3-Bromoperylene undergoes Sonogashira coupling with trimethylsilylacetylene using Pd(PPh₃)₄ and CuI in triethylamine, yielding 3-ethynylperylene (78% yield).

Step 2: Hydrosilylation
The alkyne is treated with dimethylsilane and Pt₂(dvs)₃ in toluene at 80°C, followed by hydrogenation (H₂, Pd/C) to saturate the triple bond. Purification via recrystallization (ethanol) delivers the final product in 68% yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) of this compound reveals:

  • Aromatic protons : δ 8.10–8.45 (m, 12H, perylene-H).
  • Propyl chain : δ 1.65 (m, 2H, CH₂), 0.98 (t, 2H, Si-CH₂), 0.25 (s, 6H, Si-(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI⁺) calculates for C₃₀H₃₂Si [M+H]⁺: 421.2284; found: 421.2287.

Challenges and Optimizations

Regioselectivity in Bromination

Achieving exclusive bromination at the 3-position remains challenging due to perylene’s symmetry. Patent EP2626359B1 notes that electron-donating substituents (e.g., alkyl chains) direct bromination to specific sites, suggesting that pre-functionalization with directing groups could improve selectivity.

Silyl Group Stability

Dimethylsilyl groups are prone to hydrolysis under acidic or aqueous conditions. Reaction protocols must employ anhydrous solvents and inert atmospheres to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[3-(perylen-3-yl)propyl]silyl can undergo various chemical reactions, including:

    Oxidation: The perylene moiety can be oxidized to form perylenequinone derivatives.

    Reduction: Reduction reactions can convert the perylene moiety to dihydroperylene derivatives.

    Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst, such as a Lewis acid.

Major Products

The major products formed from these reactions include various perylene derivatives with altered electronic properties, which can be useful in different applications such as organic semiconductors and fluorescent dyes.

Scientific Research Applications

Dimethyl[3-(perylen-3-yl)propyl]silyl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.

    Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which Dimethyl[3-(perylen-3-yl)propyl]silyl exerts its effects is primarily through its interaction with electronic systems. The perylene moiety can participate in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the silicon atom can form strong bonds with other elements, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Substituent Variations on Silicon

  • Trimethylsilyl vs. Dimethylsilyl Groups: Compounds like Methyl 3-(trimethylsilyl)penta-3,4-dienoate () feature trimethylsilyl groups, which are more sterically hindered and hydrolytically stable than dimethylsilyl derivatives . In contrast, dimethylsilyl groups (e.g., in ’s 1-{3-[Dimethoxy(methyl)silyl]propyl}piperazine) allow for greater reactivity in cross-coupling or functionalization reactions due to reduced steric bulk .
  • Aromatic vs. Aliphatic Functionalization: The perylenyl group in the target compound contrasts with phenyl (e.g., 3-(Dimethylphenylsilyl)propyl chloride, ) or acrylate substituents (e.g., 3-(Dimethoxymethylsilyl)propyl acrylate, ).

Backbone and Functional Group Diversity

  • Polymer vs. Monomeric Structures: Poly(dimethylsiloxane) derivatives () incorporate silylpropyl groups into polymer backbones, enabling applications in coatings or epoxy resins. These differ from monomeric silyl compounds like the target molecule, which may serve as building blocks for supramolecular assemblies .
  • Reactive End Groups :
    Chloride-terminated silylpropyl compounds (e.g., 3-[Chloro(dimethyl)silyl]propyl Acetate, ) exhibit high reactivity in nucleophilic substitutions, whereas methacrylate-functionalized silanes () undergo polymerization, highlighting the role of terminal groups in application-specific behavior .

Reactivity and Stability

Hydrolytic Stability

  • Trimethylsilyl groups (e.g., in ’s allenylsilanes) resist hydrolysis better than dimethylsilyl derivatives due to increased steric protection of the Si–C bond . The perylenyl group’s electron-withdrawing nature may further modulate the silicon center’s electrophilicity, affecting hydrolysis rates.

Enantioselective Reactivity

  • Allenylsilanes like Methyl (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate () demonstrate chiral induction in organic synthesis, a property less relevant to the target compound unless functionalized with asymmetric centers .

Optoelectronic Potential

  • The perylenyl group’s fluorescence and electron-accepting capabilities suggest applications in organic light-emitting diodes (OLEDs) or photovoltaic devices. This contrasts with poly(dimethylsiloxane) glycidyl ethers (), which are used for their mechanical flexibility and adhesion properties .

Pharmaceutical and Material Science Uses

  • Piperazine-functionalized silanes () are employed in drug delivery due to their amine reactivity, whereas the target compound’s aromaticity may favor sensor or semiconductor applications .

Spectroscopic Differentiation

  • The aromatic protons of perylene (expected δ 6.8–8.0 ppm in ¹H-NMR) would distinguish the target compound from aliphatic-focused analogs like 1-{3-[Dimethoxy(methyl)silyl]propyl}piperazine () . Mass spectrometry (e.g., MALDI-TOF in ) could confirm molecular weight disparities between dendritic and monomeric structures .

Data Table: Key Properties of Selected Silylpropyl Compounds

Compound Name Molecular Formula Key Substituents Applications Reference
Dimethyl[3-(perylen-3-YL)propyl]silyl C₂₀H₂₃Si (estimated) Perylenyl, dimethylsilyl Optoelectronics, sensors Inferred
1-{3-[Dimethoxy(methyl)silyl]propyl}piperazine C₈H₁₈N₂O₃Si Piperazine, methoxy Pharmaceuticals, materials
3-[Chloro(dimethyl)silyl]propyl Acetate C₇H₁₅ClO₂Si Chloride, acetate Surface functionalization
Poly[oxy(dimethylsilylene)] glycidyl ether (C₂H₆OSi)nC₁₁H₂₆O₃Si₂ Epoxy, polymer Coatings, adhesives

Q & A

Q. What are the recommended synthetic routes for Dimethyl[3-(perylen-3-YL)propyl]silyl, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the perylene core followed by silylation. Key steps include:

  • Perylene functionalization : Introduce reactive groups (e.g., propyl chains) at the 3-position via Friedel-Crafts alkylation or cross-coupling reactions.
  • Silylation : React the propyl-terminated perylene derivative with dimethylchlorosilane under inert conditions.
    Optimization strategies :
  • Use catalysts like palladium nanoparticles for coupling reactions, as demonstrated in hydrogenation studies of acetylenic compounds .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to minimize side products.
  • Purify intermediates using column chromatography with silica gel or preparative HPLC. For final product isolation, employ recrystallization in non-polar solvents .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A combination of techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the silyl-propyl linkage and perylene aromatic protons. 29^{29}Si NMR can verify dimethylsilyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks and fragmentation patterns, ensuring correct molecular weight and purity.
  • X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD provides unambiguous structural confirmation, as seen in analogous silyl-propyl compounds .
  • UV-Vis and Fluorescence Spectroscopy : Compare absorption/emission profiles with literature to assess electronic interactions between perylene and silyl groups.

Advanced Research Questions

Q. How can researchers address discrepancies in reported photophysical properties of this compound derivatives across different studies?

Methodological Answer: Discrepancies often arise from variations in sample preparation, instrumentation, or environmental conditions. To resolve these:

  • Standardize protocols : Follow guidelines from environmental chemistry projects (e.g., INCHEMBIOL) for consistent sample handling and storage .
  • Cross-validate instruments : Calibrate spectrometers using reference standards (e.g., quinine sulfate for fluorescence) and document excitation/emission slit widths.
  • Control environmental factors : Conduct experiments under inert atmospheres to prevent oxidation, as silyl groups may degrade under humidity .
  • Statistical analysis : Apply ANOVA or t-tests to compare datasets, ensuring significance thresholds (e.g., p < 0.05) are met .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they correlate with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometries using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.
  • Molecular Dynamics (MD) Simulations : Model solvent interactions and aggregation behavior in silico, comparing with experimental dynamic light scattering (DLS) data.
  • Correlation strategies : Overlap computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions. Adjust solvent polarity parameters in simulations to match empirical results .

Q. How should researchers design experiments to investigate the environmental persistence of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :

Laboratory-scale studies :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and varying pH (3–10) to assess degradation kinetics.
  • Biotic degradation : Use microbial consortia from contaminated sites to evaluate metabolic breakdown pathways.

Field simulations :

  • Microcosm setups : Replicate aquatic environments with sediment/water interfaces, monitoring compound partitioning via LC-MS/MS.
  • Ecotoxicity assays : Test effects on Daphnia magna or algae growth to estimate ecological risks.

Data integration : Apply fugacity models to predict environmental distribution across compartments (water, soil, biota) .

Q. What strategies can resolve contradictions in silyl group reactivity during functionalization of this compound?

Methodological Answer: Contradictions may stem from steric hindrance or electronic effects. Mitigation strategies include:

  • Protecting groups : Temporarily shield reactive sites (e.g., using tert-butyldimethylsilyl) during synthesis .
  • Alternative reagents : Replace chlorosilanes with less reactive silyl triflates to enhance selectivity.
  • Kinetic studies : Use stopped-flow NMR to track reaction intermediates and identify rate-limiting steps .
  • Collaborative validation : Cross-check results with independent labs using standardized protocols .

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